REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:5]=[N:6][C:7]([NH2:10])=[N:8][CH:9]=1.[CH:11]1([N:17]=[C:18]=[O:19])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>CN(C=O)C>[Br:3][C:4]1[CH:5]=[N:6][C:7]([NH:10][C:18]([NH:17][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[O:19])=[N:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)N
|
Name
|
|
Quantity
|
791 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
by stirring at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
in this order under ice-cooling
|
Type
|
FILTRATION
|
Details
|
The obtained solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=NC1)NC(=O)NC1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.47 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |